molecular formula C10H14BrNOS B7864024 N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine

Cat. No.: B7864024
M. Wt: 276.20 g/mol
InChI Key: LOHRWBXVGADUJA-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is an organic compound that features a brominated thiophene ring attached to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets. For example, in coupling reactions, the bromine atom on the thiophene ring acts as a leaving group, allowing the formation of new carbon-carbon bonds. The oxan-4-amine moiety can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is unique due to the presence of both a brominated thiophene ring and an oxan-4-amine moiety. This combination imparts specific electronic and steric properties that can be advantageous in various chemical reactions and applications.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHRWBXVGADUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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